Increased Lipophilicity (XLogP3) vs. 5-Chloro-3-phenyl-1,2,4-thiadiazole Enhances Predicted Membrane Permeability
The target compound exhibits an XLogP3 of 3.2, compared to 2.6 for 5-chloro-3-phenyl-1,2,4-thiadiazole [1]. This +0.6 logP difference reflects the contribution of the para-chloro substituent on the phenyl ring, which is predicted to increase the octanol-water partition coefficient by approximately 4-fold based on the logarithmic scale [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 5-Chloro-3-phenyl-1,2,4-thiadiazole (CAS 24255-23-0): XLogP3 = 2.6 |
| Quantified Difference | ΔXLogP3 = +0.6 (corresponding to ~4× increase in estimated partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem 2025.09.15 release |
Why This Matters
Higher lipophilicity without increasing hydrogen-bond donors or acceptors can improve passive membrane permeability, which is critical for intracellular target engagement in cell-based assays and in vivo models.
- [1] PubChem CID 46318464 (target) and CID 32262 (comparator) computed properties: XLogP3. View Source
- [2] XLogP3 algorithm: Cheng, T. et al. 'Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge.' J. Chem. Inf. Model., 2007, 47, 2140–2148. View Source
